molecular formula C8H6F3IO B1344794 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS No. 702641-05-2

2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL

Cat. No. B1344794
M. Wt: 302.03 g/mol
InChI Key: YSHVUTKATXCKBP-UHFFFAOYSA-N
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Patent
US08865707B2

Procedure details

A mixture of [2-iodo-5-(trifluoromethyl)phenyl]methanol (Intermediate 11, 3.09 g, 10.2 mmol), (4-fluoro-5-isopropyl-2-methoxyphenyl)boronic acid (Intermediate 6, 4.34 g, 20.5 mmol), (Ph3P)4Pd (1.42 g, 1.23 mmol) and Na2CO3 (9.11 g, 85.9 mmol) in benzene/EtOH/H2O (7:1:3, 250 mL) was heated at reflux for 24 h under N2. After cooling to room temperature, the aqueous phase was separated and extracted with CH2Cl2 (3×50 mL). The combined organic layers were dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography on silica gel (65×200 mm, 0-20% EtOAc in hexanes gradient) to afford 4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methanol. Rf=0.50 (20% EtOAc in hexanes). 1H NMR (500 MHz, CDCl3) δ 7.86 (s, 1H), 7.59 (d, J=6.7 Hz, 1H), 7.30 (d, J=7.9 Hz, 1H), 6.99 (d, J=8.6 Hz, 1H), 6.68 (d, J=12.0 Hz, 1H), 4.52 (br s, 1H), 4.46 (br s, 1H), 3.73 (s, 3H), 3.25-3.17 (m, 1H), 1.82 (br s, 1H), 1.24 (d, J=6.8 Hz, 6H).
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.11 g
Type
reactant
Reaction Step One
Name
benzene EtOH H2O
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[CH2:12][OH:13].[F:14][C:15]1[C:20]([CH:21]([CH3:23])[CH3:22])=[CH:19][C:18](B(O)O)=[C:17]([O:27][CH3:28])[CH:16]=1.C([O-])([O-])=O.[Na+].[Na+].CCOC(C)=O>C1C=CC=CC=1.CCO.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:14][C:15]1[C:20]([CH:21]([CH3:23])[CH3:22])=[CH:19][C:18]([C:2]2[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=2[CH2:12][OH:13])=[C:17]([O:27][CH3:28])[CH:16]=1 |f:2.3.4,6.7.8,^1:54,56,75,94|

Inputs

Step One
Name
Quantity
3.09 g
Type
reactant
Smiles
IC1=C(C=C(C=C1)C(F)(F)F)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=C(C=C1)C(F)(F)F)CO
Name
Quantity
4.34 g
Type
reactant
Smiles
FC1=CC(=C(C=C1C(C)C)B(O)O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1C(C)C)B(O)O)OC
Name
Quantity
9.11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
benzene EtOH H2O
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1.CCO.O
Name
Quantity
1.42 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h under N2
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography on silica gel (65×200 mm, 0-20% EtOAc in hexanes gradient)
CUSTOM
Type
CUSTOM
Details
to afford 4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methanol

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C(C=C1C(C)C)C1=C(C=C(C=C1)C(F)(F)F)CO)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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